

"Methyl 4-pentenoate" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-pentenoate**

Cat. No.: **B153847**

[Get Quote](#)

An In-depth Technical Guide to Methyl 4-pentenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-pentenoate, also known by its IUPAC name methyl pent-4-enoate, is an organic compound with the chemical formula $C_6H_{10}O_2$. It is the methyl ester of 4-pentenoic acid. This unsaturated ester is a valuable building block in organic synthesis, finding applications in the production of polymers, agrochemicals, and pharmaceuticals. Its terminal double bond and ester functionality allow for a variety of chemical transformations, making it a versatile synthon for the introduction of five-carbon fragments. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and spectroscopic data.

Chemical Structure and IUPAC Name

The IUPAC name for this compound is methyl pent-4-enoate. The structure consists of a five-carbon chain with a double bond between the fourth and fifth carbon atoms (a terminal alkene). A methyl ester group is attached to the first carbon atom.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of **methyl 4-pentenoate** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₀ O ₂	[1]
Molecular Weight	114.14 g/mol	[1]
CAS Number	818-57-5	[1]
Appearance	Colorless liquid	[1]
Odor	Fruity, green	[1]
Boiling Point	125-127 °C at 760 mmHg	[1]
Density	0.921 - 0.923 g/cm ³ at 25 °C	[2]
Refractive Index	1.410 - 1.420 at 20 °C	[2]
Flash Point	29 °C (84.2 °F) - closed cup	
Solubility	Insoluble in water; soluble in ethanol and propylene glycol. [1]	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **methyl 4-pentenoate**. The following tables summarize the key spectroscopic data.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment	Reference
3080	=C-H stretch (alkene)	[3]
2950-2850	C-H stretch (alkane)	[3]
1745	C=O stretch (ester)	[3]
1640	C=C stretch (alkene)	[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.8	m	1H	-CH=CH ₂
~5.0	m	2H	-CH=CH ₂
3.67	s	3H	-OCH ₃
~2.4	t	2H	-CH ₂ -C=O
~2.3	q	2H	=CH-CH ₂ -

Note: Predicted values. Actual shifts may vary depending on the solvent and instrument.

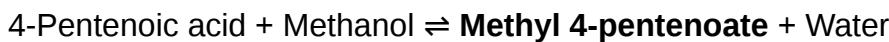
¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm	Assignment
~173	C=O (ester)
~137	-CH=CH ₂
~115	-CH=CH ₂
~51	-OCH ₃
~33	-CH ₂ -C=O
~29	=CH-CH ₂ -

Note: Predicted values. Actual shifts may vary depending on the solvent and instrument.

Mass Spectrometry (MS)

m/z	Interpretation
114	Molecular ion [M] ⁺
83	[M - OCH ₃] ⁺
74	McLafferty rearrangement product
55	[C ₄ H ₇] ⁺


Experimental Protocols

The synthesis of **methyl 4-pentenoate** can be achieved through several routes. Two common methods are detailed below.

Method 1: Fischer Esterification of 4-Pentenoic Acid

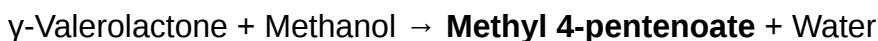
This is a classical and straightforward method for the synthesis of **methyl 4-pentenoate**.

Reaction:

Materials:

- 4-Pentenoic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated, catalytic amount)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Distillation apparatus
- Separatory funnel
- Standard laboratory glassware

Procedure:


- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-pentenoic acid and an excess of anhydrous methanol (typically 3-5 equivalents).
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Heat the reaction mixture to reflux and maintain for several hours (reaction progress can be monitored by TLC or GC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purify the crude **methyl 4-pentenoate** by fractional distillation under reduced pressure to yield the pure product.

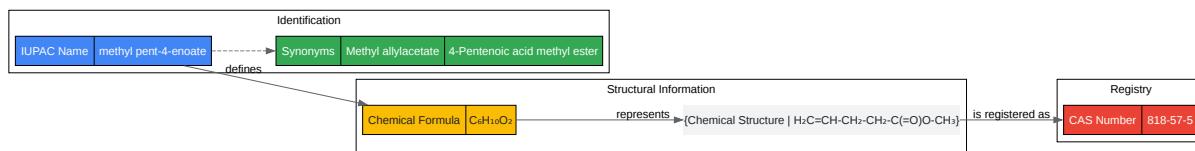
Method 2: Synthesis from γ -Valerolactone (GVL)

A more modern and sustainable approach involves the ring-opening and dehydration of γ -valerolactone, a bio-based platform chemical.

Reaction:

Materials:

- γ -Valerolactone (GVL)
- Methanol
- Solid acid catalyst (e.g., Amberlyst-15, zeolites)
- Fixed-bed reactor or batch reactor
- Condenser
- Collection flask


Procedure (Illustrative for a batch process):

- Charge a batch reactor with γ -valerolactone, methanol, and the solid acid catalyst.
- Seal the reactor and heat to the desired reaction temperature (typically 150-250 °C) under stirring.
- The reaction is typically carried out under pressure to keep the reactants in the liquid phase.
- Maintain the reaction for a specified time, during which the ring-opening of GVL and subsequent dehydration to methyl pentenoate isomers occur. Selectivity towards the 4-isomer can be influenced by the catalyst and reaction conditions.

- After the reaction, cool the reactor and recover the liquid product mixture by filtration to remove the solid catalyst.
- The product mixture, which may contain unreacted GVL, methanol, and other pentenoate isomers, is then purified by distillation to isolate **methyl 4-pentenoate**.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the chemical name to its structural representation and key identifiers.

[Click to download full resolution via product page](#)

Caption: Logical flow from IUPAC name to structure and identifiers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-pentenoate | C₆H₁₀O₂ | CID 543664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl 4-pentenoate, 818-57-5 [thegoodsentscompany.com]

- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["Methyl 4-pentenoate" chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153847#methyl-4-pentenoate-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com